

Application Notes: Analysis of N-Acetyl Sulfadiazine-13C6 in Veterinary Drug Residue Analysis

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Compound of Interest

Compound Name: *N*-Acetyl sulfadiazine-13C6

Cat. No.: B564385

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Introduction

Sulfadiazine is a widely used sulfonamide antibiotic in veterinary medicine. Its residues, along with its metabolites, in food products of animal origin are a significant concern for human health due to potential allergic reactions and the development of antibiotic resistance.^{[1][2]} N-Acetyl sulfadiazine is a major metabolite of sulfadiazine. Regulatory bodies have established maximum residue limits (MRLs) for sulfadiazine in various food matrices.^[1] Accurate quantification of these residues is crucial for ensuring food safety. The use of stable isotope-labeled internal standards, such as **N-Acetyl Sulfadiazine-13C6**, is the gold standard for achieving high accuracy and precision in mass spectrometric analyses by compensating for matrix effects and variations in sample preparation and instrument response.^[3]

This document provides a detailed protocol for the analysis of sulfadiazine in veterinary drug residues using **N-Acetyl Sulfadiazine-13C6** as an internal standard. The methodology is based on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique for the determination of antibiotic residues in complex matrices like milk and animal tissues.^{[4][5]}

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of sulfonamides using methods similar to the one described, employing stable isotope-labeled internal standards.

Table 1: Method Detection and Quantification Limits

Analyte	Matrix	LOD (ng/g)	LOQ (ng/g)
Sulfadiazine	Milk	0.5 - 3.0	1.5 - 10.0
Sulfadiazine	Tissue (Muscle, Liver)	1.0 - 5.0	3.0 - 15.0

LOD (Limit of Detection) and LOQ (Limit of Quantification) values are estimates based on typical instrument performance and method validation results reported in the literature for sulfonamide analysis.[1][6]

Table 2: Recovery and Precision

Analyte	Matrix	Spiking Level (ng/g)	Average Recovery (%)	RSD (%)
Sulfadiazine	Milk	10	91 - 114	< 15
Sulfadiazine	Milk	50	95 - 110	< 10
Sulfadiazine	Tissue	25	85 - 110	< 15
Sulfadiazine	Tissue	100	90 - 105	< 10

Recovery and Relative Standard Deviation (RSD) data are representative of typical performance for sulfonamide residue analysis methods.[1][7]

Experimental Protocols

1. Sample Preparation: Milk

This protocol is adapted from established methods for the extraction of sulfonamides from milk. [1]

- Materials:

- Homogenized milk sample

- **N-Acetyl Sulfadiazine-13C6** internal standard solution (1 µg/mL in methanol)
- Acetonitrile (HPLC grade)
- Hexane (HPLC grade)
- Centrifuge tubes (50 mL)
- Centrifuge
- Nitrogen evaporator
- LC vials
- Procedure:
 - Pipette 5 mL of the milk sample into a 50 mL centrifuge tube.
 - Spike the sample with 100 µL of the 1 µg/mL **N-Acetyl Sulfadiazine-13C6** internal standard solution and vortex for 30 seconds.
 - Add 10 mL of acetonitrile to the tube.
 - Vortex vigorously for 1 minute to precipitate proteins and extract the analytes.
 - Centrifuge at 10,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube.
 - Add 5 mL of hexane to the supernatant, vortex for 30 seconds, and centrifuge at 5,000 rpm for 5 minutes for defatting.
 - Discard the upper hexane layer.
 - Transfer the acetonitrile layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the mobile phase, vortex, and transfer to an LC vial for analysis.

2. Sample Preparation: Animal Tissue (Muscle, Liver)

This protocol is a generalized procedure based on common techniques for sulfonamide extraction from tissues.[\[6\]](#)[\[8\]](#)

- Materials:

- Tissue sample, homogenized
- **N-Acetyl Sulfadiazine-13C6** internal standard solution (1 µg/mL in methanol)
- Ethyl acetate (HPLC grade)
- 0.2 M Glycine buffer (pH 3.0)
- Sodium sulfate, anhydrous
- Centrifuge tubes (50 mL)
- Homogenizer/blender
- Centrifuge
- Nitrogen evaporator
- LC vials

- Procedure:

- Weigh 2 g of the homogenized tissue sample into a 50 mL centrifuge tube.
- Spike the sample with 100 µL of the 1 µg/mL **N-Acetyl Sulfadiazine-13C6** internal standard solution and let it stand for 15 minutes.
- Add 10 mL of ethyl acetate and homogenize for 1 minute.
- Add 5 g of anhydrous sodium sulfate, vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.

- Decant the ethyl acetate supernatant into a clean tube.
- Repeat the extraction with another 10 mL of ethyl acetate and combine the supernatants.
- Add 5 mL of 0.2 M glycine buffer (pH 3.0) to the combined supernatant and vortex for 2 minutes for liquid-liquid extraction.
- Centrifuge at 5,000 rpm for 5 minutes.
- Discard the upper ethyl acetate layer.
- Evaporate the aqueous layer to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the mobile phase, vortex, and transfer to an LC vial for analysis.

3. UPLC-MS/MS Analysis

- Instrumentation:

- UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
- Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Gas Flow Rates: Optimized for the specific instrument.
 - MRM Transitions:

Table 3: MRM Transitions for Sulfadiazine and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)	Collision Energy (eV)
Sulfadiazine	251.1	156.0	92.1	15
N-Acetyl Sulfadiazine-13C6 (ISTD)	299.1	162.0	98.1	18

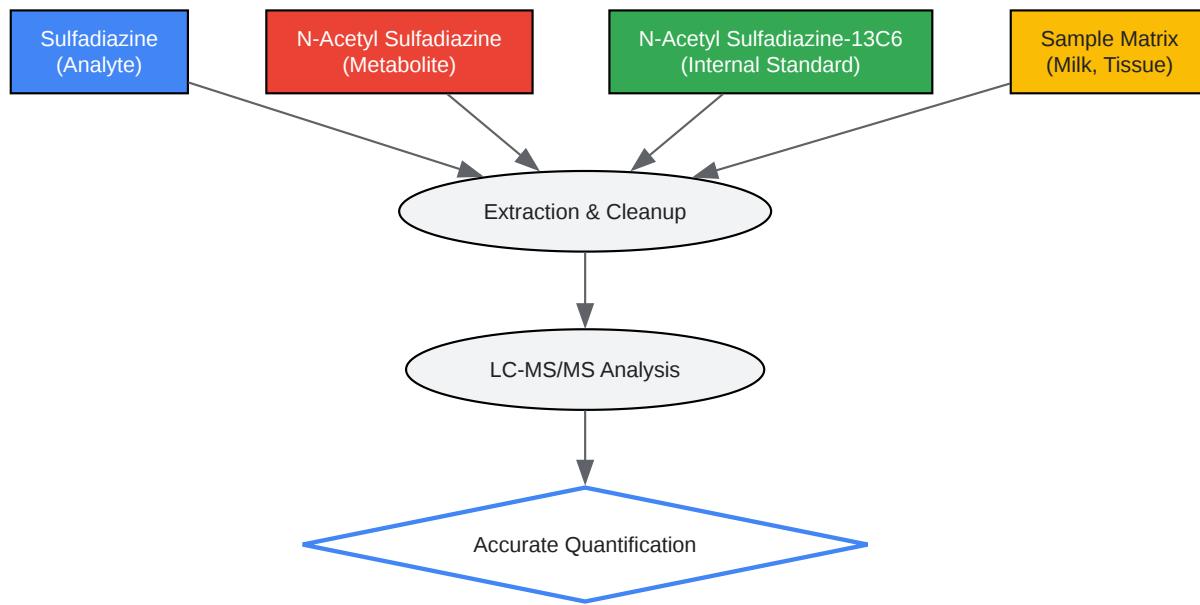
Note: The precursor ion for **N-Acetyl Sulfadiazine-13C6** is calculated based on the addition of an acetyl group (42 Da) to Sulfadiazine-13C6 (257.1 m/z). Product ions and collision energies should be optimized for the specific instrument used.

Visualizations



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Caption: Workflow for Veterinary Drug Residue Analysis.

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Caption: Role of Internal Standard in Analysis.

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